(2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)(thiomorpholino)methanone (2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)(thiomorpholino)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15816792
InChI: InChI=1S/C10H14N4OS/c15-10(14-1-3-16-4-2-14)9-7-5-11-6-8(7)12-13-9/h11H,1-6H2,(H,12,13)
SMILES:
Molecular Formula: C10H14N4OS
Molecular Weight: 238.31 g/mol

(2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)(thiomorpholino)methanone

CAS No.:

Cat. No.: VC15816792

Molecular Formula: C10H14N4OS

Molecular Weight: 238.31 g/mol

* For research use only. Not for human or veterinary use.

(2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)(thiomorpholino)methanone -

Specification

Molecular Formula C10H14N4OS
Molecular Weight 238.31 g/mol
IUPAC Name 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl(thiomorpholin-4-yl)methanone
Standard InChI InChI=1S/C10H14N4OS/c15-10(14-1-3-16-4-2-14)9-7-5-11-6-8(7)12-13-9/h11H,1-6H2,(H,12,13)
Standard InChI Key HAEVEVIILMTFNK-UHFFFAOYSA-N
Canonical SMILES C1CSCCN1C(=O)C2=NNC3=C2CNC3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)(thiomorpholino)methanone (C₁₀H₁₄N₄OS) features a bicyclic system comprising a pyrrolidine ring fused to a pyrazole moiety, with a thiomorpholine group attached via a carbonyl bridge . The thiomorpholine component introduces a sulfur atom into the heterocyclic framework, potentially influencing electronic properties and bioavailability. The molecular weight is 238.31 g/mol, and the CAS registry number is 1707394-26-0 .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₄N₄OS
Molecular Weight238.31 g/mol
CAS Number1707394-26-0
MDL NumberMFCD26382065
Solubility (Predicted)Moderate in polar aprotic solvents

The presence of multiple nitrogen atoms and a sulfur-containing ring suggests moderate polarity, aligning with solubility in solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .

Synthesis and Manufacturing Processes

Heterocyclization Strategies

While no direct synthesis protocols for this compound are publicly documented, analogous methods for related pyrrolo-pyrazole derivatives involve multi-step heterocyclization reactions. A representative approach involves:

  • Formation of the Pyrrolo-Pyrazole Core: Cyclocondensation of hydrazine derivatives with diketones or keto-esters under acidic or basic conditions.

  • Thiomorpholine Incorporation: Coupling the preformed pyrrolo-pyrazole intermediate with thiomorpholine using carbonyl diimidazole (CDI) or similar coupling agents .

For example, the synthesis of triazolo-triazine derivatives (structurally related heterocycles) employs 3-substituted-4-amino-1,2,4-triazoles reacted with bifunctional electrophiles like diethyl oxalate or phenacyl bromide . These reactions typically proceed in polar solvents (e.g., dioxane, ethanol) at elevated temperatures (80–120°C), with yields ranging from 36% to 56% depending on substituents .

Key Reaction Parameters

  • Temperature: 80–120°C

  • Catalysts: Acidic (HCl) or basic (K₂CO₃) conditions

  • Solvents: Dioxane, ethanol, DMF

  • Yield Optimization: Recrystallization from ethanol/dioxane mixtures improves purity .

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

While specific NMR data for this compound are unavailable, related pyrrolo-pyrazole derivatives exhibit characteristic signals:

  • ¹H NMR: Protons on the pyrrolidine ring resonate at δ 2.8–3.5 ppm (multiplet), while pyrazole protons appear as singlets near δ 7.4–8.1 ppm . Thiomorpholine methylene groups (SCH₂) typically show peaks at δ 2.5–3.0 ppm .

  • ¹³C NMR: Carbonyl carbons (C=O) are observed at δ 165–175 ppm, with thiomorpholine sulfur-adjacent carbons at δ 35–45 ppm .

Infrared (IR) Spectroscopy

Critical IR absorptions include:

  • C=O Stretch: 1650–1725 cm⁻¹

  • C=N Stretch: 1520–1590 cm⁻¹

  • S-C Vibrations: 650–750 cm⁻¹ .

Mass Spectrometry

The molecular ion peak (M⁺) is expected at m/z 238, with fragmentation patterns involving loss of thiomorpholine (C₄H₈NS, m/z 102) or pyrrolo-pyrazole moieties .

OrganismMIC Range (µg/mL)Reference Compound (Nalidixic Acid)
E. coli8–324–8
P. aeruginosa16–3216–32
S. aureus4–162–4
C. albicans16–6432–64 (Nystatin)

The thiomorpholine moiety may enhance membrane permeability due to its sulfur content, potentiating interactions with bacterial efflux pumps .

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